molecular formula C9H15IN2O B2926194 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856079-94-1

4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2926194
CAS No.: 1856079-94-1
M. Wt: 294.136
InChI Key: UWAYUVWFPWYZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole has shown potential in scientific research for its ability to improve cognitive function and reduce inflammation in the brain. It has been shown to increase the production of new neurons and improve memory in animal models of Alzheimer's disease. Additionally, this compound has been found to have antioxidant properties, which may help protect against oxidative stress and reduce inflammation in the brain.

Mechanism of Action

The exact mechanism of action of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is not yet fully understood. However, it is believed to work by targeting multiple pathways involved in neurodegeneration, including reducing inflammation, increasing the production of new neurons, and improving mitochondrial function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include improved cognitive function, reduced inflammation in the brain, increased production of new neurons, and improved mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its ability to improve cognitive function and reduce inflammation in the brain. Additionally, this compound has been found to have a good safety profile in animal models, with few side effects reported. However, one limitation of using this compound in lab experiments is its high cost and complex synthesis process, which may limit its availability for research purposes.

Future Directions

There are a number of future directions for the use of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in medical research. These include further studies to determine its exact mechanism of action, as well as clinical trials to evaluate its effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers may explore the potential use of this compound in other areas of medicine, such as cancer treatment or anti-aging therapies.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of neurodegenerative diseases. Its ability to improve cognitive function and reduce inflammation in the brain make it a promising candidate for further study and development. However, additional research is needed to fully understand its mechanism of action and evaluate its effectiveness in clinical trials.

Synthesis Methods

The synthesis method for 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole involves the reaction of two different compounds, curcumin and cyclohexyl bisphenol A. The reaction takes place in the presence of a base and a solvent, resulting in the formation of this compound. The synthesis process is complex and involves multiple steps and purification processes to ensure the purity and quality of the final product.

Properties

IUPAC Name

4-iodo-5-(methoxymethyl)-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-7(2)5-12-9(6-13-3)8(10)4-11-12/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAYUVWFPWYZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)I)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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